2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid
Description
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid is an organic compound with the molecular formula C17H16FNO3. It is a derivative of benzoic acid, characterized by the presence of an ethylcarbamoyl group and a fluorine atom on the phenyl ring, as well as a methyl group on the benzoic acid moiety .
Properties
IUPAC Name |
2-[4-(ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-3-19-16(20)13-8-7-11(9-14(13)18)12-6-4-5-10(2)15(12)17(21)22/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYPMUYAUSEYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2C(=O)O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691902 | |
| Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-03-9 | |
| Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-ethylcarbamoyl-3-fluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The amino group is acylated with methylbenzoic acid under acidic conditions to form the final product
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid involves its interaction with specific molecular targets. The ethylcarbamoyl group may facilitate binding to enzymes or receptors, while the fluorine atom can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-[4-(Methylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid
- 2-[4-(Ethylcarbamoyl)-3-chlorophenyl]-6-methylbenzoic acid
- 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid
Comparison: Compared to its analogs, 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid is unique due to the specific positioning of the fluorine atom and the ethylcarbamoyl group. These structural features can influence its reactivity, stability, and biological activity, making it distinct in its applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
